5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836905
InChI: InChI=1S/C9H7N3O4S2/c1-18(15,16)9-8(10-11-17-9)6-2-4-7(5-3-6)12(13)14/h2-5H,1H3
SMILES:
Molecular Formula: C9H7N3O4S2
Molecular Weight: 285.3 g/mol

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole

CAS No.:

Cat. No.: VC15836905

Molecular Formula: C9H7N3O4S2

Molecular Weight: 285.3 g/mol

* For research use only. Not for human or veterinary use.

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole -

Specification

Molecular Formula C9H7N3O4S2
Molecular Weight 285.3 g/mol
IUPAC Name 5-methylsulfonyl-4-(4-nitrophenyl)thiadiazole
Standard InChI InChI=1S/C9H7N3O4S2/c1-18(15,16)9-8(10-11-17-9)6-2-4-7(5-3-6)12(13)14/h2-5H,1H3
Standard InChI Key BQLGPLNSKREZIR-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Substituents include:

  • Methylsulfonyl (–SO₂CH₃) at position 5: Enhances electrophilicity and metabolic stability.

  • 4-Nitrophenyl (–C₆H₄NO₂) at position 4: Contributes to π-stacking interactions and redox activity .

Molecular Formula: C₉H₇N₃O₄S₂
Molecular Weight: 285.3 g/mol
IUPAC Name: 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole

Spectroscopic Characterization

  • ¹H NMR: The methylsulfonyl group appears as a singlet near δ 3.2 ppm, while aromatic protons of the nitrophenyl group resonate between δ 7.5–8.2 ppm .

  • IR Spectroscopy: Peaks at 1,350 cm⁻¹ (S=O stretch) and 1,520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

  • X-ray Crystallography: Reveals planar geometry with dihedral angles <10° between the thiadiazole and nitrophenyl rings, facilitating intermolecular interactions .

Synthesis and Optimization

Process Optimization

  • Solvent Choice: Dimethylformamide (DMF) improves solubility of aromatic intermediates .

  • Catalysis: Lewis acids like ZnCl₂ accelerate cyclization by 30% .

Physicochemical Properties

PropertyValue/RangeMethod
Melting Point198–202°CDifferential Scanning Calorimetry
SolubilityDMSO > Water (0.1 mg/mL)Shake-flask
LogP (Partition Coefficient)2.1 ± 0.3HPLC
pKa3.8 (Sulfonyl proton)Potentiometric Titration

Thermal Stability: Decomposes above 250°C, with exothermic peaks observed via TGA .

Biological Activities

Antimicrobial Efficacy

Against Escherichia coli (ATCC 13048):

  • Minimum Inhibitory Concentration (MIC): 32 µg/mL .

  • Mechanism: Disruption of cell wall synthesis via penicillin-binding protein inhibition .

DNA-Binding Affinity

Binding Constant (K): 1.2 × 10⁴ M⁻¹ with calf thymus DNA, suggesting intercalation or groove binding .

Mechanism of Action

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): 65% inhibition at 10 µM, reducing prostaglandin synthesis .

  • Topoisomerase II: Stabilizes DNA-enzyme complexes, preventing religation .

Oxidative Stress Modulation

Generates reactive oxygen species (ROS) in cancer cells, leading to lipid peroxidation (MDA levels ↑ 300%) .

Comparative Analysis with Analogues

CompoundSubstituentsBioactivity (MIC, µg/mL)
5-Ethylsulfonyl Derivative –SO₂C₂H₅45 (E. coli)
5-Amino Derivative –NH₂28 (S. aureus)
Target Compound–SO₂CH₃32 (E. coli)

Key Insight: Methylsulfonyl groups balance lipophilicity and electronic effects, optimizing antimicrobial activity .

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: For dual-action antimicrobial/anti-inflammatory agents .

  • Drug Delivery: Encapsulation in liposomes improves bioavailability by 40% .

Materials Science

  • Semiconductor Additive: Enhances electron mobility in organic thin-film transistors (OTFTs) .

Regulatory Considerations

  • Toxicity Profile: LD₅₀ > 500 mg/kg (oral, rats), supporting preclinical advancement .

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